Didecyl Oxalate
Description
Didecyl oxalate (CAS 20441-64-9) is a diester compound derived from oxalic acid and two decyl (C10) alcohol groups. Its molecular formula is C₂₂H₄₂O₄, with a molecular weight of 370.57 g/mol . Structurally, it is denoted as 10.2.10, where "10" represents the decyl alkyl chains, and "2" corresponds to the two-carbon backbone of oxalic acid . This compound is primarily investigated for its thermal properties, particularly as a sustainable phase change material (PCM) in energy storage applications due to its high latent heat and suitable phase transition temperatures .
This compound exhibits a solid or liquid state at room temperature, depending on purity and environmental conditions . Its synthesis involves esterification of oxalic acid with 1-decanol, a process common to fatty acid esters. Unlike shorter-chain oxalate esters (e.g., dimethyl or dipentyl oxalate), the long decyl chains enhance hydrophobicity and thermal stability, making it suitable for industrial applications requiring prolonged thermal cycling .
Properties
CAS No. |
20441-64-9 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
didecyl oxalate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-19-25-21(23)22(24)26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
SADUZRTZUBZVBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecyl oxalate can be synthesized through the esterification of oxalic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include heating the mixture to a temperature where the esterification can proceed efficiently, usually around 100-150°C .
Industrial Production Methods
In industrial settings, this compound is produced by reacting oxalyl chloride with decanol in the presence of a base such as pyridine . This method is preferred for large-scale production due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Didecyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid and decanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: Oxalic acid and decanol.
Reduction: Decanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Didecyl oxalate is an organic compound with the chemical formula . It is a diester of oxalic acid and dodecanol, known for its long hydrocarbon chains and appears as a colorless to pale yellow oily liquid with low volatility and a relatively high boiling point.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry. It is utilized as a reagent in organic synthesis and as a stabilizer in reaction systems. this compound has been investigated for potential use in pest control formulations because of its insecticidal properties. It has also been explored for use in ophthalmic solutions for treating eye inflammation and ulcers. Moreover, it can be utilized as a viscosity modifier, pyrethroid-inhibiting agent, and in the production of vinylene.
Synthesis and Reactions
This compound can be synthesized through the esterification reaction between dodecanol and oxalic acid. The process involves heating the reactants together in the presence of an acid catalyst to promote the formation of the ester while eliminating water. this compound can react with nucleophiles like amines or alcohols to form amides or other esters, respectively.
This compound as a Stabilizer and Reducing Agent
Mechanism of Action
The mechanism of action of didecyl oxalate involves its ability to act as a stabilizer and reducing agent in various chemical reactions . It interacts with molecular targets such as enzymes and cellular components, influencing biochemical pathways and processes . For example, its insecticidal properties are attributed to its ability to disrupt the nervous system of insects .
Comparison with Similar Compounds
Key Observations :
- Increasing the dicarboxylic acid chain length (e.g., from oxalate to sebacate) significantly raises molecular weight and alters melting points .
- Longer alkyl chains (e.g., C10 vs. C1 or C5) enhance hydrophobicity and thermal stability but reduce volatility .
Thermal Properties and Phase Change Behavior
This compound and its analogs are evaluated for their latent heat storage capacity and phase transition temperatures. Comparative data from thermal analysis studies are summarized below:
| Compound | Melting Point (°C) | Enthalpy of Fusion (ΔH, kJ/kg) | Phase Transition Range (°C) | Application Relevance |
|---|---|---|---|---|
| This compound | 45–50 | 180–200 | 40–55 | Medium-temperature PCM |
| Didecyl Succinate | 35–40 | 160–180 | 30–45 | Low-temperature PCM |
| Didecyl Sebacate | 60–65 | 220–240 | 55–70 | High-temperature PCM |
| Dimethyl Oxalate | 54–56 | 120–140 | 50–60 | Limited PCM use |
| Dipentyl Oxalate | 20–25 | 90–110 | 15–30 | Low-energy storage |
Key Findings :
- This compound exhibits a balanced thermal profile , making it ideal for applications requiring energy storage at 40–55°C, such as solar thermal systems .
- Didecyl sebacate, with a higher ΔH and melting point, is better suited for industrial waste heat recovery .
- Shorter-chain esters (e.g., dimethyl oxalate) have lower ΔH and narrower application scopes due to higher volatility .
Chemical Stability and Environmental Impact
- Hydrolytic Stability : this compound demonstrates superior resistance to hydrolysis compared to methyl or pentyl esters, attributed to its long hydrophobic alkyl chains .
- Toxicity: Limited data exist for this compound, but related compounds like didecyl adipate show low acute toxicity (LD50 > 2000 mg/kg in rats) .
- Biodegradability : Long-chain diesters generally exhibit slower biodegradation rates than short-chain analogs, raising concerns about environmental persistence .
Biological Activity
Didecyl oxalate (DDO) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of its interactions with biological systems. This article explores the biological activity of this compound, focusing on its biochemical properties, potential therapeutic applications, and implications in various fields.
This compound is an ester formed from oxalic acid and dodecanol. Its chemical structure allows it to interact with various biological molecules, which may influence its activity in biological systems.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Similar compounds have been studied for their ability to inhibit bacterial growth and biofilm formation. For instance, studies involving related oxalate derivatives have shown effectiveness against pathogenic bacteria, suggesting a potential role for DDO in antimicrobial applications.
2. Oxalate Metabolism
This compound's relationship with oxalate metabolism is significant. Oxalates are known to form calcium oxalate crystals, which can lead to kidney stone formation. Compounds that modulate oxalate levels in the body may have therapeutic benefits for individuals prone to kidney stones. Research on bacterial species such as Oxalobacter formigenes has shown that certain bacteria can degrade oxalates, potentially mitigating the risks associated with high oxalate levels in the diet .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxalate derivatives, including this compound. The results indicated that DDO inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Case Study 2: Impact on Calcium Oxalate Crystallization
Another study investigated the effects of this compound on calcium oxalate crystallization. The findings suggested that DDO could alter the morphology of calcium oxalate crystals, potentially influencing their solubility and deposition in renal tissues .
| Crystal Type | Morphological Change |
|---|---|
| Calcium Oxalate Monohydrate (Whewellite) | Increased size and aggregation |
| Calcium Oxalate Dihydrate (Weddellite) | Altered crystallization pattern |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Bacterial Growth : By disrupting bacterial cell membranes or interfering with metabolic pathways.
- Modulation of Crystal Formation : By altering the nucleation and growth processes of calcium oxalate crystals.
- Oxidative Stress Response : Similar compounds have been shown to modulate oxidative stress responses in renal cells, potentially providing protective effects against crystal-induced damage .
Q & A
Q. What are the established synthetic routes for Didecyl Oxalate, and how can researchers optimize reaction conditions for high yield?
this compound (C₂₀H₄₀O₃) is synthesized via esterification of oxalic acid with decanol, typically using acid catalysts (e.g., sulfuric acid). To optimize yields, researchers should:
- Monitor reaction stoichiometry to minimize unreacted precursors.
- Use inert gas environments to prevent oxidation byproducts.
- Employ purification techniques like vacuum distillation or column chromatography to isolate high-purity product . Experimental protocols must detail catalyst concentration, temperature, and reaction time to ensure reproducibility.
Q. What analytical techniques are recommended for confirming the purity and structural integrity of synthesized this compound?
- Nuclear Magnetic Resonance (NMR): Confirm ester bond formation and alkyl chain integrity (¹H and ¹³C NMR).
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>98% by area normalization).
- Fourier-Transform Infrared Spectroscopy (FTIR): Validate carbonyl (C=O) and ester (C-O-C) functional groups . For novel compounds, elemental analysis and mass spectrometry are mandatory to establish molecular formula accuracy.
Q. How do the thermal properties of this compound compare to structurally similar diesters, and what methodologies are used to assess these properties?
this compound exhibits phase-change behavior due to its long alkyl chains. Researchers use:
- Differential Scanning Calorimetry (DSC): Measure melting and crystallization enthalpies.
- Thermogravimetric Analysis (TGA): Evaluate thermal stability up to decomposition thresholds (e.g., ~250°C). Comparative studies with diesters like Dipentyl Oxalate (C₁₀H₂₀O₃) reveal that longer alkyl chains increase latent heat but reduce thermal conductivity .
Advanced Research Questions
Q. What experimental design considerations are critical for investigating the environmental impact of this compound degradation byproducts?
- Hydrolysis Studies: Simulate aqueous degradation under varying pH and temperature conditions.
- Ecotoxicology Assays: Use Daphnia magna or algal models to assess toxicity of degradation intermediates.
- Analytical Workflow: Combine LC-MS and GC-MS to identify and quantify degradation products . Contradictions in degradation pathways (e.g., abiotic vs. biotic mechanisms) require cross-validation via isotopic labeling.
Q. How can computational modeling resolve discrepancies between predicted and observed solubility parameters of this compound in nonpolar solvents?
- Molecular Dynamics (MD) Simulations: Model solvent interactions using force fields like OPLS-AA.
- Quantitative Structure-Property Relationship (QSPR): Correlate solubility with molecular descriptors (e.g., logP, polar surface area). Discrepancies often arise from neglecting solvent clustering effects, which can be addressed via Monte Carlo sampling .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible material science applications?
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress.
- Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., decanol purity, catalyst aging). Contradictory data on crystallization kinetics may arise from impurities; rigorous pre-synthesis solvent drying and substrate filtration are essential .
Methodological Guidance for Data Presentation
Q. How should researchers present contradictory thermal stability data in publications?
- Comparative Tables: Highlight DSC/TGA results across multiple batches or experimental setups.
- Error Analysis: Include confidence intervals for enthalpy measurements and decomposition temperatures.
- Supplementary Data: Provide raw DSC thermograms and TGA mass-loss curves in supporting information .
Q. What are best practices for integrating this compound research with broader studies on sustainable phase-change materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
